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5-Methylisoxazole-3-carboxylic
Compound Name: d
aci

Cat. No.: B583158

For Researchers, Scientists, and Drug Development Professionals

The 5-methylisoxazole-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry,
serving as a versatile building block for a wide array of therapeutic agents. Its derivatives have
shown promise in various fields, including the development of anti-inflammatory, antibacterial,
and anticancer drugs.[1] A critical aspect of understanding the structure-activity relationship
(SAR) of these compounds lies in the detailed analysis of their three-dimensional structures,
primarily determined through X-ray crystallography. This guide provides a comparative
overview of the crystallographic data for 5-methylisoxazole-3-carboxylic acid and its
derivatives, offering insights into their molecular conformations and intermolecular interactions.

Performance Comparison of 5-Methylisoxazole-3-
carboxamide Derivatives

A series of 5-methylisoxazole-3-carboxamide derivatives were synthesized and evaluated for
their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv.[2] The results,
summarized below, highlight how substitutions on the carboxamide nitrogen influence their
biological performance.
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Compound ID Substituent (R) MIC (pM)
9 4-Chlorophenyl 6.25

10 4-Nitrophenyl 3.125

13 2,4-Dichlorophenyl 6.25

14 4-Bromophenyl 3.125

MIC: Minimum Inhibitory Concentration

Notably, derivatives with a nitro group (10) or a bromine atom (14) at the para-position of the
phenyl ring exhibited the most potent antitubercular activity.[2] While the full crystal structures
of these specific active compounds are not publicly available, the crystallographic data of the
parent compound and related derivatives provide a foundational understanding of the core
scaffold's geometry.

Crystallographic Data of 5-Methylisoxazole
Carboxylic Acids and Derivatives

The following table summarizes the crystallographic data for 5-methylisoxazole-3-carboxylic
acid and a related isomer, 5-methylisoxazole-4-carboxylic acid, providing a basis for structural

comparison.
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5-Methylisoxazole-3-

5-Methylisoxazole-4-

Compound ) . . .
carboxylic acid carboxylic acid

Formula CsHsNOs CsHsNOs

System Monoclinic Orthorhombic

Space Group P21/n Pnma

a (A) 11.953(4) 7.2540(15)

b (A) 5.981(2) 6.4700(13)

c (A) 14.142(5) 12.273(3)

B (°) 105.548(6) 90

V (A3) 974.0(6) 576.0(2)

Z 4 4

CCDC No. 850478 758336[3]

Experimental Protocols
Synthesis of 5-Methylisoxazole-3-carboxylic Acid

A common synthetic route involves the condensation of 2,5-hexanedione with nitric acid. The
mixture is heated to boiling, and 2,5-hexanedione is added dropwise. After refluxing, the
solution is cooled and poured over ice, leading to the precipitation of 5-methylisoxazole-3-
carboxylic acid crystals. These are then isolated by filtration, washed with cold water, and air-
dried.[1]

Synthesis of 5-Methylisoxazole-3-carboxamide
Derivatives

The synthesis of the carboxamide derivatives commences with the conversion of 5-
methylisoxazole-3-carboxylic acid to its corresponding carbonyl chloride using thionyl
chloride in the presence of catalytic pyridine.[2] Subsequently, the crude carbonyl chloride is
reacted with the desired substituted amine in an appropriate solvent at room temperature to
yield the final N-substituted-5-methylisoxazole-3-carboxamide.[2]
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Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a
saturated solution of the compound in an appropriate solvent. For instance, crystals of 5-
methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide were grown from a toluene
solution.[4] Recrystallization from ethanol has also been successfully employed.[5]

X-ray Data Collection

Data for single-crystal X-ray diffraction is collected on a diffractometer equipped with a CCD
area detector using graphite-monochromated Mo Ka radiation (A = 0.71073 A). The structures
are solved by direct methods and refined by full-matrix least-squares on F2.

Structural Insights and Signaling Pathways

The crystallographic data reveals key structural features of the 5-methylisoxazole core. In the
solid state, these molecules often form dimers or chains through hydrogen bonding interactions
involving the carboxylic acid or carboxamide functionalities. For example, in the crystal
structure of 5-methyl-3-phenylisoxazole-4-carboxylic acid, molecules form head-to-head dimers
via O-H---O hydrogen bonds.[6] These intermolecular interactions play a crucial role in the
crystal packing and can influence the physicochemical properties of the compounds, such as
solubility and dissolution rate, which are critical in drug development.

The biological activity of these compounds is often linked to their ability to interact with specific
enzyme targets. For instance, some 5-methylisoxazole-3-carboxylic acid derivatives have
been investigated as Raf kinase inhibitors. Raf kinases are key components of the MAPK/ERK
signaling pathway, which is frequently dysregulated in cancer.
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General Experimental Workflow for X-ray Crystallography
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Experimental Workflow

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b583158?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

This guide underscores the importance of X-ray crystallography in elucidating the structural
features of 5-methylisoxazole-3-carboxylic acid derivatives. A thorough understanding of
their solid-state structures is paramount for rational drug design and the development of new
therapeutic agents with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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